Butyronitrile-D7
Overview
Description
Butyronitrile-D7 (BN-D7) is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. BN-D7 is a derivative of butyronitrile, a colorless, flammable liquid which is produced from the reaction of acetonitrile and butyric acid. BN-D7 has been used in a variety of applications, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the investigation of mechanisms of action.
Scientific Research Applications
Butyronitrile-D7 has been used in a variety of scientific research applications, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the investigation of mechanisms of action. This compound has also been used to study the effects of environmental pollutants on human health, as well as to investigate the effects of drugs on the body.
Mechanism of Action
Target of Action
Butyronitrile-D7 is a variant of Butyronitrile, a nitrile compound It’s known that nitrile compounds often target enzymes like nitrile hydratase and amidase in the process of biodegradation .
Mode of Action
It’s known that nitriles like this compound can undergo a two-step degradation process involving nitrile hydratase (nhase) and amidase . NHase converts the nitrile to an amide, and then amidase breaks down the amide to a carboxylic acid and ammonia .
Biochemical Pathways
The degradation of nitriles like this compound involves the nitrile hydratase and amidase pathways . These pathways play a crucial role in the biodegradation of nitrile compounds.
Pharmacokinetics
It’s known that nitriles are generally hydrolyzed in both aqueous acid and base to give carboxylic acids . This hydrolysis can affect the bioavailability of nitrile compounds like this compound.
Result of Action
It’s known that the biodegradation of nitriles like this compound can result in the formation of carboxylic acids and ammonia . These products can have various effects on cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of nitriles can be affected by the presence of metals and some metal compounds . Furthermore, the biodegradation of nitriles like this compound can be influenced by the pH of the environment .
Advantages and Limitations for Lab Experiments
The main advantage of using Butyronitrile-D7 in laboratory experiments is that it is relatively easy to synthesize, and can be purified using standard laboratory techniques. Additionally, this compound is relatively non-toxic and has a low boiling point, making it suitable for use in a variety of experiments. However, this compound is not soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for research on Butyronitrile-D7. These include further investigation of its biochemical and physiological effects, as well as further research into its mechanism of action. Additionally, further research could be conducted into the potential applications of this compound in the treatment of various diseases and conditions. Finally, further research could be conducted into the potential use of this compound as an environmental pollutant monitoring tool.
properties
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRLNFWIYMESJ-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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